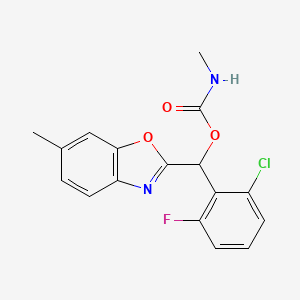
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, a benzoxazole, and halogenated phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative, such as 6-methylbenzoic acid, under acidic conditions.
Halogenation: The phenyl ring is halogenated using reagents like chlorine and fluorine under controlled conditions to introduce the chloro and fluoro substituents.
Carbamate Formation: The final step involves the reaction of the halogenated benzoxazole derivative with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the carbamate group is particularly interesting as it is a common feature in many drugs, suggesting potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The carbamate group could inhibit enzymes by forming a stable carbamoyl-enzyme complex, while the benzoxazole ring might interact with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
((2-Chloro-6-fluorophenyl)-(1,3-benzoxazol-2-yl)methyl) N-methylcarbamate: Lacks the methyl group on the benzoxazole ring.
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) carbamate: Lacks the N-methyl group.
Uniqueness
The presence of both the chloro and fluoro substituents on the phenyl ring, combined with the methyl group on the benzoxazole ring and the N-methylcarbamate group, makes ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate unique. These structural features could confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
104030-00-4 |
|---|---|
Formule moléculaire |
C17H14ClFN2O3 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
[(2-chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-9-6-7-12-13(8-9)23-16(21-12)15(24-17(22)20-2)14-10(18)4-3-5-11(14)19/h3-8,15H,1-2H3,(H,20,22) |
Clé InChI |
VEEJQEFVBLHBMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C(C3=C(C=CC=C3Cl)F)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


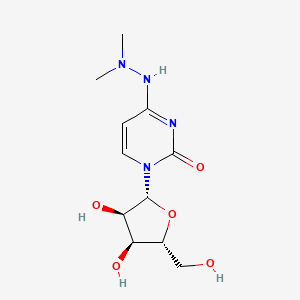
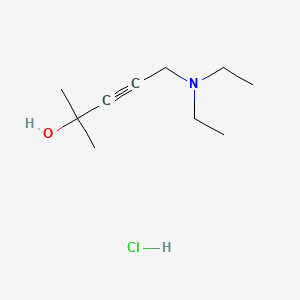
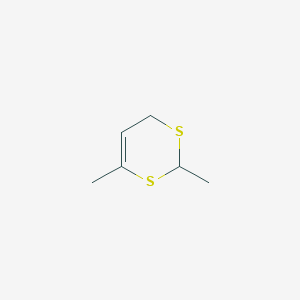
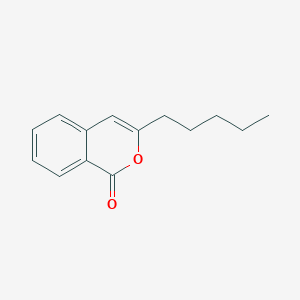

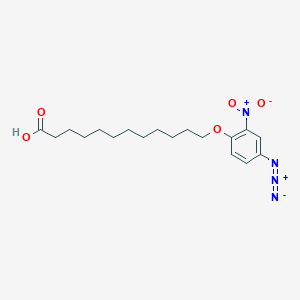
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
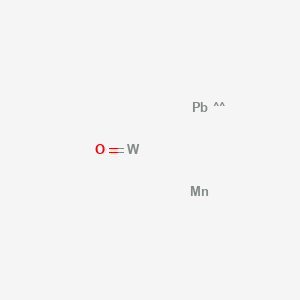
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)
